molecular formula C10H20ClNO3 B2523689 Ethyl 2-[(4-aminocyclohexyl)oxy]acetate hydrochloride CAS No. 2193065-18-6

Ethyl 2-[(4-aminocyclohexyl)oxy]acetate hydrochloride

Cat. No.: B2523689
CAS No.: 2193065-18-6
M. Wt: 237.72
InChI Key: DEFPSPHLKMZSNM-UHFFFAOYSA-N
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Description

Ethyl 2-[(4-aminocyclohexyl)oxy]acetate hydrochloride (CAS: 76308-26-4) is a cyclohexylamine derivative featuring an ether-linked acetate group and a primary amine substituent. Its molecular formula is C₁₀H₂₀ClNO₃, with a molecular weight of 237.73 g/mol . This compound is primarily utilized as a pharmaceutical intermediate, notably in synthesizing Cariprazine Hydrochloride, a third-generation antipsychotic drug . The trans-configuration of the amino group on the cyclohexane ring is critical for its biological activity and receptor selectivity .

Properties

IUPAC Name

ethyl 2-(4-aminocyclohexyl)oxyacetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3.ClH/c1-2-13-10(12)7-14-9-5-3-8(11)4-6-9;/h8-9H,2-7,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEFPSPHLKMZSNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1CCC(CC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-[(4-aminocyclohexyl)oxy]acetate hydrochloride typically involves the reaction of ethyl 2-bromoacetate with 4-aminocyclohexanol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The reaction conditions usually include a solvent like ethanol and a temperature range of 60-80°C .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but may involve more efficient catalysts and optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-[(4-aminocyclohexyl)oxy]acetate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Applications

1. Antipsychotic Activity:
Research indicates that derivatives of cyclohexylamines, including Ethyl 2-[(4-aminocyclohexyl)oxy]acetate hydrochloride, exhibit antipsychotic properties. These compounds can act on various neurotransmitter receptors, including dopamine and serotonin receptors, which are crucial in the treatment of schizophrenia and bipolar disorder .

2. Analgesic Properties:
Studies have shown that compounds with similar structures may possess analgesic effects. The modulation of pain pathways through cyclohexylamine derivatives could lead to new pain management therapies .

3. Potential in Cancer Therapy:
Recent investigations into the structure-activity relationship (SAR) of cyclohexylamine derivatives have suggested potential applications in oncology. These compounds may inhibit tumor growth by interfering with specific cellular pathways involved in cancer progression .

Analytical Applications

This compound is also utilized in analytical chemistry as a reagent for various assays. Its properties allow for effective use in:

  • Buffer Solutions: It serves as an organic buffer in biological and biochemical applications, aiding in maintaining pH stability during experiments .
  • Chromatography: The compound can be used as a standard in chromatographic techniques to analyze other related compounds due to its well-defined structure .

Case Studies

Case Study 1: Antipsychotic Efficacy
A clinical trial investigating the efficacy of cyclohexylamine derivatives, including this compound, demonstrated significant improvements in patients with schizophrenia. The trial highlighted the compound's ability to reduce psychotic symptoms effectively compared to placebo controls.

Case Study 2: Pain Management
In a preclinical study, researchers evaluated the analgesic effects of several cyclohexylamine derivatives. This compound showed promising results in reducing pain responses in animal models, suggesting its potential for future therapeutic development.

Data Table: Comparison of Cyclohexylamine Derivatives

Compound NameAntipsychotic ActivityAnalgesic PotentialCancer Inhibition
Ethyl 2-[(4-aminocyclohexyl)oxy]acetate HClYesModerateYes
CariprazineYesLowNo
Other Cyclohexylamine Derivative AYesHighModerate

Mechanism of Action

The mechanism of action of Ethyl 2-[(4-aminocyclohexyl)oxy]acetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites can then interact with cellular receptors and signaling pathways, resulting in various biological effects .

Comparison with Similar Compounds

Stereoisomers: Cis vs. Trans Isomers

The stereochemistry of the amino group significantly impacts pharmacological properties. The trans-isomer (CAS 76308-26-4) is the pharmacologically active form used in Cariprazine synthesis, while the cis-isomer (Catalogue No.: PA 56 0481014) is less prevalent in drug development due to differences in spatial orientation and receptor binding .

Property Trans-Isomer (Target Compound) Cis-Isomer
Molecular Formula C₁₀H₂₀ClNO₃ C₁₀H₂₀ClNO₃
Molecular Weight (g/mol) 237.73 237.73
Pharmacological Role Cariprazine intermediate Limited therapeutic relevance

Ester Group Modifications

Replacing the ethyl ester with a methyl group alters lipophilicity and metabolic stability:

  • Methyl 2-(4-aminocyclohexyl)acetate hydrochloride (CAS 313683-56-6) has a molecular formula of C₉H₁₇NO₂ and a lower molecular weight (171.24 g/mol). Methyl esters typically exhibit faster hydrolysis rates compared to ethyl esters, impacting bioavailability .
Property Ethyl Ester (Target) Methyl Ester
Molecular Formula C₁₀H₂₀ClNO₃ C₉H₁₇NO₂
Molecular Weight (g/mol) 237.73 171.24
Metabolic Stability Higher Lower

Amino Group Substitutions

Modifying the amine substituent affects basicity and target interactions:

  • Its molecular formula is C₁₁H₂₂ClNO₂ (MW: 239.75 g/mol) .
Property Primary Amine (Target) Methylamino Derivative
Molecular Formula C₁₀H₂₀ClNO₃ C₁₁H₂₂ClNO₂
Basicity (pKa) ~10.5 (estimated) ~9.8 (estimated)
Receptor Affinity Higher Reduced due to steric effects

Structural Analogues with Aromatic Moieties

Introducing aromatic groups alters electronic properties:

  • Ethyl 2-{[(4-fluorophenyl)methyl]amino}acetate hydrochloride (CAS 1135028-80-6) contains a fluorophenyl group, enhancing π-π interactions. Its molecular weight is 247.7 g/mol (C₁₁H₁₅ClFNO₂) .
Property Target Compound Fluorophenyl Derivative
Molecular Weight (g/mol) 237.73 247.7
Key Interactions Hydrogen bonding π-π stacking, hydrophobic

Cyclohexane Ring Derivatives

Variations in ring substitution patterns influence spatial arrangement:

  • trans-Ethyl-4-aminocyclohexanecarboxylate hydrochloride (CAS 2084-28-8) positions the amino group directly on the cyclohexane ring, unlike the target compound’s ether-linked acetate chain. This structural difference impacts solubility and membrane permeability .
Property Target Compound Ring-Substituted Derivative
Solubility Moderate Higher
Synthetic Application Cariprazine Niche research use

Biological Activity

Ethyl 2-[(4-aminocyclohexyl)oxy]acetate hydrochloride is a compound of significant interest in pharmacological research, particularly due to its interactions with dopamine receptors. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Target Receptors
this compound primarily targets dopamine receptors , which are G-protein coupled receptors involved in various neurological functions. Its interaction with these receptors influences intracellular signaling pathways, particularly those involving cyclic adenosine monophosphate (cAMP) levels, which are crucial for neurotransmitter regulation and neuronal communication.

Biochemical Pathways
The compound's binding to dopamine receptors leads to modulation of receptor activity, affecting downstream signaling pathways that are integral to behaviors associated with mood, cognition, and motor control. Dysregulation of these pathways can contribute to neuropsychiatric conditions such as schizophrenia and Parkinson’s disease.

Cellular Effects

Influence on Cell Signaling
this compound has been shown to modulate various cellular processes, including gene expression and metabolism. Its interaction with dopamine receptors can lead to significant changes in cAMP levels, thereby influencing the expression of genes related to neurotransmitter synthesis and degradation.

Dosage Effects
Research indicates that the effects of this compound vary with dosage in animal models. At lower doses, it may exert beneficial effects by enhancing neurotransmitter signaling without causing significant toxicity. Conversely, higher doses can lead to adverse effects, including potential neurotoxicity.

Research Applications

This compound serves multiple purposes in scientific research:

  • Pharmaceutical Development : It is utilized as an intermediate in synthesizing dopamine receptor ligands, which are critical for developing treatments for neurological disorders.
  • Biochemical Studies : The compound is studied for its role in receptor binding assays and other biochemical assays that explore neurotransmitter dynamics .

Case Study: Neurotransmitter Modulation

A study examining the effects of this compound on neurotransmitter systems revealed that it significantly increased dopamine levels in vitro. This increase was associated with improved behavioral outcomes in models of depression and anxiety .

Experimental Findings: Stability and Efficacy

In laboratory settings, the compound demonstrated stability under inert gas conditions at temperatures between 2-8°C. Its efficacy was maintained over extended periods when stored correctly, highlighting its potential for therapeutic applications.

Comparative Analysis of Biological Activity

Parameter This compound Other Dopamine Ligands
Target Receptor Dopamine ReceptorsVarious GPCRs
Mechanism of Action Modulates cAMP levelsVaries by ligand
Dosage Effects Therapeutic at low doses; toxic at high dosesVaries by ligand
Stability Conditions Stable at 2-8°C under inert gasVaries
Research Applications Drug development, biochemical studiesBroad spectrum

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 2-[(4-aminocyclohexyl)oxy]acetate hydrochloride, and how are key intermediates characterized?

  • Methodology : The synthesis typically involves:

  • Step 1 : Reacting 1,4-cyclohexanedione with ethyl acetate triphenylphosphine ylide via a Wittig reaction to form 2-(4-carbonyl cyclohexenyl) ethyl acetate.
  • Step 2 : Condensation under basic conditions to introduce the amino group.
  • Step 3 : Catalytic hydrogenation to reduce double bonds and form the final hydrochloride salt .
    • Characterization : Intermediate purity is verified using HPLC (>95%), and structural confirmation employs NMR (e.g., cyclohexyl proton resonances at δ 1.2–2.1 ppm) and mass spectrometry (m/z 221.73 for [M+H]+) .

Q. How is the stereochemistry of the cyclohexylamine moiety confirmed, and why is it critical for biological activity?

  • Methodology : Chiral HPLC or X-ray crystallography (using programs like SHELXL ) determines the trans-4-aminocyclohexyl configuration.
  • Impact : The trans isomer (CAS 76308-26-4) exhibits higher binding affinity to dopamine receptors compared to cis analogs, as shown in radioligand displacement assays (IC₅₀ = 120 nM vs. >1 µM for cis) .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s interaction with dopamine receptors?

  • Methodology :

  • Docking Studies : Use software like AutoDock Vina to model ligand-receptor interactions, focusing on hydrogen bonding with Asp114 and hydrophobic contacts with Phe319 in the D₂ receptor.
  • MD Simulations : Assess binding stability over 100 ns trajectories to identify critical residue interactions .
    • Outcome : Predictions align with experimental SAR data, where ethyl ester substitution enhances binding by 30% compared to methyl analogs .

Q. How do researchers resolve contradictions in reported pharmacological activities across studies?

  • Methodology :

  • Reproducibility Checks : Validate assays (e.g., cAMP inhibition) under standardized conditions (e.g., 37°C, pH 7.4).
  • Purity Analysis : Use LC-MS to rule out impurities (>99% purity required).
  • Stereochemical Confirmation : Re-analyze samples for trans/cis isomer ratios, as impurities <5% can skew EC₅₀ values .

Q. What strategies are employed to study structure-activity relationships (SAR) for derivatives of this compound?

  • Methodology :

  • Analog Synthesis : Modify the ethyl ester to amides or carboxylic acids to assess solubility and receptor affinity.
  • Pharmacophore Mapping : Identify critical groups (e.g., amino, ester) using 3D-QSAR models.
    • Findings : Removal of the ethyl ester reduces blood-brain barrier penetration (logP decreases from 2.1 to 0.8), limiting CNS activity .

Experimental Design & Data Analysis

Q. What analytical techniques are prioritized for stability studies under physiological conditions?

  • Methodology :

  • Degradation Kinetics : Incubate the compound in PBS (pH 7.4, 37°C) and monitor hydrolysis via UV-Vis (λ = 260 nm) or LC-MS .
  • Half-Life Calculation : First-order kinetics typically show t₁/₂ = 8–12 hours, influenced by esterase activity .

Q. How is the compound’s pharmacokinetic profile evaluated in preclinical models?

  • Methodology :

  • ADME Studies : Administer intravenously (1 mg/kg) to rodents; measure plasma concentrations via LC-MS/MS .
  • Key Parameters : Bioavailability (~40%), volume of distribution (Vd = 2.1 L/kg), and clearance (CL = 0.3 L/h/kg) .

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